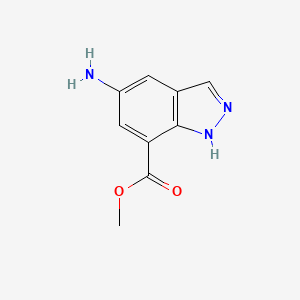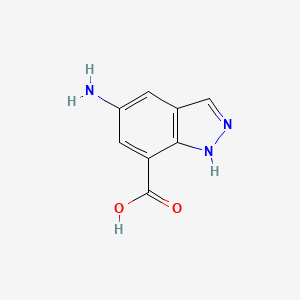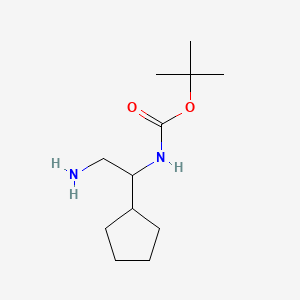
2-N-Boc-amino-2-cyclopentyl-éthylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-n-boc-amino-2-cyclopentyl-ethylamine: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. The tert-butyl group in this compound provides steric hindrance, making it a stable and effective protecting group.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2-n-boc-amino-2-cyclopentyl-ethylamine is used as a protecting group for amines. It can be easily installed and removed under mild conditions, making it valuable in multi-step synthesis .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and biologically active molecules. Its stability and ease of removal make it suitable for protecting amine groups during the synthesis of complex molecules .
Industry: In the chemical industry, 2-n-boc-amino-2-cyclopentyl-ethylamine is used in the production of agrochemicals, polymers, and other specialty chemicals. Its role as a protecting group helps in the efficient synthesis of various industrial products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-n-boc-amino-2-cyclopentyl-ethylamine typically involves the reaction of tert-butyl chloroformate with 2-amino-1-cyclopentylethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions are generally mild, and the product can be purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of carbamates often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ more robust purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-n-boc-amino-2-cyclopentyl-ethylamine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Substitution Reactions: The carbamate group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Substitution: Reagents such as alkyl halides or acyl chlorides.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: 2-amino-1-cyclopentylethylamine and carbon dioxide.
Substitution: Various substituted carbamates depending on the reagents used.
Mécanisme D'action
The mechanism of action of 2-n-boc-amino-2-cyclopentyl-ethylamine primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be removed under acidic conditions, revealing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (2-(methylamino)ethyl)carbamate
- tert-Butyl N-(2-(aminomethyl)cyclopentyl)carbamate
Uniqueness: 2-n-boc-amino-2-cyclopentyl-ethylamine is unique due to its specific structure, which provides a balance of stability and reactivity. The cyclopentyl group adds steric bulk, making it more resistant to hydrolysis compared to other carbamates. This makes it particularly useful in synthetic applications where stability is crucial .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-1-cyclopentylethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10(8-13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKASSGUZFUGPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CN)C1CCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50674199 |
Source


|
| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936497-76-6 |
Source


|
| Record name | tert-Butyl (2-amino-1-cyclopentylethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50674199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
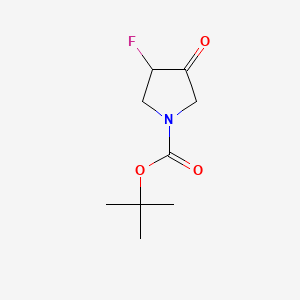

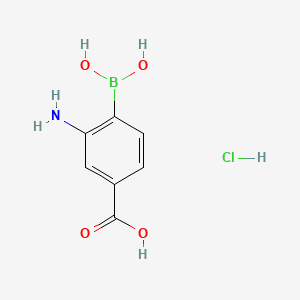
Methanone](/img/structure/B581994.png)
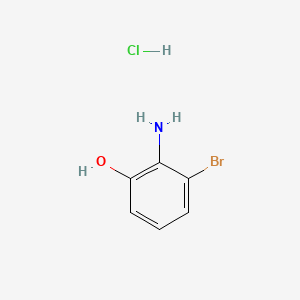
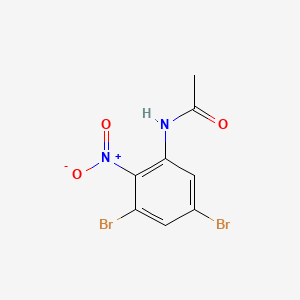
![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)
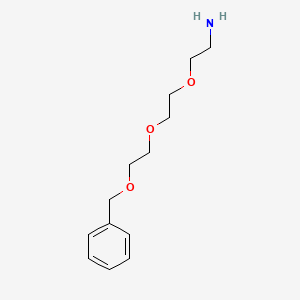
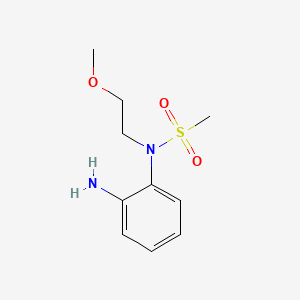
![1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B582004.png)
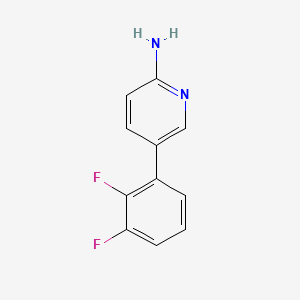
![(2R)-2-Amino-3-(4-[(2,6-dichlorophenyl)methoxy]phenyl)propanoic acid](/img/structure/B582007.png)
